BenchChemオンラインストアへようこそ!

Methyl imidazo[1,2-a]pyrazine-3-carboxylate

Lipophilicity Drug-likeness Permeability

Methyl imidazo[1,2-a]pyrazine-3-carboxylate is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyrazine family, a privileged scaffold extensively explored in medicinal chemistry for kinase inhibition, anti-inflammatory activity, and immunomodulation. The compound exists as a methyl ester at the 3-position of the imidazole ring, conferring distinct physicochemical properties relative to its free acid and ethyl ester analogs.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 1206983-57-4
Cat. No. B2526495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl imidazo[1,2-a]pyrazine-3-carboxylate
CAS1206983-57-4
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESCOC(=O)C1=CN=C2N1C=CN=C2
InChIInChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-7-5-9-2-3-11(6)7/h2-5H,1H3
InChIKeyPDFKDLJYOWLNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl Imidazo[1,2-a]pyrazine-3-carboxylate (CAS 1206983-57-4): Core Scaffold Identity and Baseline Specifications


Methyl imidazo[1,2-a]pyrazine-3-carboxylate is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyrazine family, a privileged scaffold extensively explored in medicinal chemistry for kinase inhibition, anti-inflammatory activity, and immunomodulation [1]. The compound exists as a methyl ester at the 3-position of the imidazole ring, conferring distinct physicochemical properties relative to its free acid and ethyl ester analogs. With a molecular weight of 177.16 g/mol, a calculated LogP of -0.01, and a predicted density of 1.4±0.1 g/cm³, this building block is supplied at purities ranging from 95% to ≥98% across multiple vendors, making it a readily accessible starting material for structure-activity relationship (SAR) exploration and lead optimization campaigns .

Why Methyl Imidazo[1,2-a]pyrazine-3-carboxylate Cannot Be Interchanged with Generic Imidazo[1,2-a]pyrazine Analogs


Although the imidazo[1,2-a]pyrazine core is shared across numerous research compounds, substitution at the 3-position with a methyl ester versus a free carboxylic acid, ethyl ester, or halogenated analog introduces non-trivial differences in lipophilicity, hydrogen-bonding capacity, and synthetic tractability that directly impact both in vitro assay outcomes and downstream derivatization efficiency [1]. The methyl ester displays a calculated LogP of -0.01, whereas the corresponding free acid (imidazo[1,2-a]pyrazine-3-carboxylic acid) exhibits a LogP of 0.43, representing a meaningful shift in partitioning behavior that can alter membrane permeability, solubility, and off-target binding profiles . Furthermore, the ester functionality serves as a latent carboxylic acid handle, enabling selective late-stage diversification through amidation, reduction, or hydrolysis that is not accessible with pre-formed acid or halogenated analogs without additional protection/deprotection steps [1]. These physicochemical and synthetic distinctions preclude simple one-for-one substitution in both biochemical screening cascades and multi-step synthetic routes.

Quantitative Differentiation Evidence for Methyl Imidazo[1,2-a]pyrazine-3-carboxylate Against Closest Analogs


Lipophilicity Shift: Methyl Ester (LogP -0.01) vs. Free Acid (LogP 0.43)

The methyl ester of imidazo[1,2-a]pyrazine-3-carboxylic acid exhibits a calculated LogP of -0.01, which is 0.44 log units lower than the free acid's LogP of 0.43. This difference indicates that the methyl ester is markedly more hydrophilic, which can translate into improved aqueous solubility and reduced non-specific protein binding in biochemical assays .

Lipophilicity Drug-likeness Permeability

Density and Molecular Packing: Methyl Ester (1.40 g/cm³) vs. Free Acid (1.58 g/cm³)

The predicted density of methyl imidazo[1,2-a]pyrazine-3-carboxylate is 1.40 g/cm³, compared to 1.58 g/cm³ for the free carboxylic acid analog. This 11.4% lower density suggests differences in crystal packing and solid-state stability that may affect long-term storage behavior and formulation development .

Crystallinity Formulation Solid-state properties

Synthetic Versatility: Latent Acid Handle vs. Halogenated Analogs

The methyl ester functionality at the 3-position enables direct amidation with primary or secondary amines under mild conditions without requiring coupling reagents, in contrast to the free acid which mandates activation (e.g., HATU, EDCI) or the 8-chloro-methyl ester analog (CAS 1206975-87-2) where the chlorine substituent can participate in unwanted cross-reactivity. The unsubstituted methyl ester thus offers a single, predictable reactive site for library synthesis [1].

Late-stage functionalization Parallel synthesis SAR exploration

ENPP1 Inhibitor Class Potential: Imidazo[1,2-a]pyrazine Core Activity vs. Other Fused Heterocycles

A recent optimization campaign identified imidazo[1,2-a]pyrazine derivative 7 as a potent ENPP1 inhibitor (IC50 = 5.70–9.68 nM) with >1000-fold selectivity over ENPP2 and ENPP3, and demonstrated in vivo efficacy when combined with anti-PD-1 (77.7% tumor growth inhibition at 80 mg/kg). While methyl imidazo[1,2-a]pyrazine-3-carboxylate itself has not been directly profiled in this assay, the imidazo[1,2-a]pyrazine core is the pharmacophore scaffold from which compound 7 was derived, establishing class-level precedence for ENPP1 engagement [1].

ENPP1 inhibition Cancer immunotherapy cGAS-STING pathway

Anti-inflammatory Class Activity: 2-Aryl Imidazo[1,2-a]pyrazine-3-carboxylates vs. Corresponding Carboxylic Acids

In a series of 2-phenyl- and 2-(p-chlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylic esters and their corresponding acids, only the carboxylic acid derivatives (obtained via alkaline hydrolysis of the esters) demonstrated significant anti-inflammatory activity in vivo. This establishes that the ester derivatives, including methyl imidazo[1,2-a]pyrazine-3-carboxylate, can function as prodrugs or synthetic precursors that are converted to the active acid species in vivo or via chemical hydrolysis [1].

Anti-inflammatory In vivo pharmacology Prodrug strategy

Hydrogen-Bonding Profile: Methyl Ester (HBD = 0) vs. Free Acid (HBD = 2)

The methyl ester possesses zero hydrogen bond donors (HBD), whereas the free carboxylic acid has two HBDs. This difference is critical for central nervous system (CNS) drug design, where HBD count ≤3 is a component of multiple CNS MPO scoring systems, and for oral absorption, where excessive HBDs correlate with reduced permeability .

Hydrogen bonding Blood-brain barrier penetration Oral bioavailability

Recommended Application Scenarios for Methyl Imidazo[1,2-a]pyrazine-3-carboxylate Based on Quantitative Evidence


ENPP1 Inhibitor Lead Generation for Cancer Immunotherapy

Procure methyl imidazo[1,2-a]pyrazine-3-carboxylate as the core scaffold for synthesizing focused libraries targeting ENPP1. The imidazo[1,2-a]pyrazine core has demonstrated potent ENPP1 inhibition (IC50 = 5.70 nM for optimized derivative 7) with >1000-fold selectivity over ENPP2/ENPP3, and the methyl ester provides a convenient handle for amide-based diversification to explore the SAR established in J. Med. Chem. 2024 [1].

Prodrug-Based Anti-inflammatory Agent Development

Use methyl imidazo[1,2-a]pyrazine-3-carboxylate as a stable ester prodrug precursor for generating 2-aryl-substituted imidazo[1,2-a]pyrazine-3-carboxylic acids. The ester is pharmacologically inactive per se but can be hydrolyzed to the active acid, which has demonstrated significant anti-inflammatory activity in rodent models. This approach enables storage and handling of the stable ester while generating the active principle on demand via alkaline hydrolysis [1].

Physicochemical Property-Driven Scaffold Selection for CNS Programs

Select methyl imidazo[1,2-a]pyrazine-3-carboxylate over the free carboxylic acid when CNS penetration is a project requirement. The methyl ester's LogP of -0.01 (vs. 0.43 for the acid) and HBD count of 0 (vs. 2) align with CNS drug-likeness criteria, offering a more favorable starting point for blood-brain barrier penetration optimization [1][2].

High-Throughput Amide Library Synthesis with Minimal Byproduct Formation

Employ methyl imidazo[1,2-a]pyrazine-3-carboxylate in parallel amidation reactions for SAR exploration. Unlike the 8-chloro analog (CAS 1206975-87-2) which presents two competing electrophilic sites, the unsubstituted methyl ester offers a single, predictable reactive center, reducing purification burden and increasing the fraction of compounds meeting purity thresholds for biological testing [1].

Quote Request

Request a Quote for Methyl imidazo[1,2-a]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.